4-bromo-1H-pyrazole-5-carbaldehyde
Description
Contextualization within Halogenated Pyrazole (B372694) Chemistry
4-bromo-1H-pyrazole-5-carbaldehyde is a halogenated derivative of pyrazole, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms. The introduction of a bromine atom onto the pyrazole core at the 4-position significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. beilstein-archives.orgnih.gov Halogenated pyrazoles, in general, are of great interest due to their utility in various chemical transformations, including transition-metal-catalyzed cross-coupling reactions, which allow for the construction of more complex molecular architectures. beilstein-archives.org The presence of the halogen atom provides a reactive handle for further functionalization, enabling the synthesis of a diverse array of substituted pyrazole derivatives. beilstein-archives.orgevitachem.com
The synthesis of halogenated pyrazoles can be achieved through several methods, including electrophilic halogenation of the pyrazole ring. beilstein-archives.org For instance, the bromination of a pyrazole can be carried out using reagents like N-bromosuccinimide (NBS). evitachem.comevitachem.com The position of halogenation is influenced by the existing substituents on the pyrazole ring. globalresearchonline.net In the case of this compound, the bromine atom occupies the C4 position, a common site for electrophilic attack in pyrazoles. globalresearchonline.net
Significance of the Pyrazole Ring System in Medicinal Chemistry and Materials Science
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous commercially available drugs. wikipedia.orgnih.gov Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.net The US Food and Drug Administration (FDA) has approved a significant number of drugs containing a pyrazole moiety, highlighting its importance in drug discovery. nih.gov The ability of the pyrazole ring to act as a bioisostere for other aromatic rings can lead to improved physicochemical properties and enhanced biological activity. nih.gov
In materials science, pyrazole derivatives are explored for their applications in various fields. Their unique electronic and photophysical properties make them suitable for use as fluorescent agents and in the development of organic light-emitting diodes (OLEDs). globalresearchonline.netmdpi.com The ability to tune the properties of pyrazole-based materials through substitution allows for the design of materials with specific characteristics for targeted applications.
Role of Aldehyde Functionality in Pyrazole Derivatives
The aldehyde group (-CHO) at the 5-position of the pyrazole ring in this compound is a versatile functional group that serves as a key site for a wide range of chemical transformations. evitachem.comevitachem.com This functionality allows for the extension of the molecular framework through various reactions, including oxidation, reduction, and condensation. evitachem.comevitachem.com
The aldehyde can be oxidized to a carboxylic acid, a common functional group in bioactive molecules. evitachem.com Conversely, reduction of the aldehyde yields a primary alcohol, which can be further modified. evitachem.com Furthermore, the aldehyde group readily participates in condensation reactions with amines and other nucleophiles to form imines (Schiff bases) and other derivatives, providing a straightforward method for introducing diverse substituents and building molecular complexity. ekb.eg This reactivity makes pyrazole-5-carbaldehydes valuable intermediates in the synthesis of complex heterocyclic systems and libraries of compounds for biological screening. researchgate.netnih.gov
Overview of Research Directions for this compound and Related Scaffolds
Current research involving this compound and similar structures is primarily focused on their application as versatile intermediates in the synthesis of novel compounds with potential biological activity. evitachem.comevitachem.com The combination of the reactive bromine atom and the aldehyde functionality allows for a multitude of synthetic manipulations.
Key research directions include:
Synthesis of Novel Heterocyclic Systems: Utilizing the aldehyde and bromo functionalities to construct fused pyrazole systems and other complex heterocyclic structures.
Medicinal Chemistry: Serving as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug discovery. evitachem.comevitachem.comnih.govontosight.ai The bromine atom can be replaced through nucleophilic substitution or participate in cross-coupling reactions to introduce various pharmacophores. evitachem.com
Agrochemical Research: The pyrazole ring is a component of several pesticides, and research into new derivatives for use as fungicides, insecticides, and herbicides is an active area. wikipedia.org
The strategic placement of the bromo and aldehyde groups on the pyrazole ring makes this compound a highly valuable and reactive building block for creating diverse and complex molecules for a wide range of applications.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H3BrN2O | nih.gov |
| Molecular Weight | 174.98 g/mol | nih.gov |
| Appearance | White to pale yellow crystalline powder | evitachem.com |
| Melting Point | 93-96 °C | sigmaaldrich.com |
Interactive Data Table: Related Pyrazole Compounds and their Applications
| Compound Name | Key Functional Groups | Research Area of Interest |
| 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde | Propyl, Bromo, Aldehyde | Medicinal Chemistry (anti-inflammatory, antitumor) |
| 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde | Phenyl, Bromo, Aldehyde | Organic Synthesis, Biological Research |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl, Methyl, Carboxylic Acid | Agrochemicals (Fungicides) |
| Celecoxib | Phenyl, Trifluoromethyl, Sulfonamide | Medicinal Chemistry (COX-2 Inhibitor) |
| Fipronil | Phenyl, Trifluoromethylsulfinyl, Cyano | Agrochemicals (Insecticide) |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFONONBAIDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007346-33-9, 287917-97-9 | |
| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 4 Bromo 1h Pyrazole 5 Carbaldehyde
Strategic Approaches to Pyrazole (B372694) Ring Construction for Brominated Carbaldehyde Precursors
The formation of the pyrazole core is the foundational step in the synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde. The chosen strategy for constructing the pyrazole ring significantly influences the subsequent functionalization steps. The two primary and versatile methods for assembling the pyrazole scaffold are condensation reactions and cycloaddition reactions.
Condensation Reactions for Pyrazole Formation
Condensation reactions are a classical and widely utilized method for pyrazole synthesis, primarily involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This approach is favored due to the broad commercial availability of diverse starting materials. A typical route involves the reaction of a 1,3-dicarbonyl compound, such as malonaldehyde or its derivatives, with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The substituents on the initial 1,3-dicarbonyl precursor directly determine the substitution pattern of the resulting pyrazole.
For the synthesis of precursors to this compound, it is strategic to use a 1,3-dicarbonyl compound that already contains a protected aldehyde group or a functional group that can be readily converted to an aldehyde in a later step.
Cycloaddition Reactions in Pyrazole Synthesis
[3+2] Cycloaddition reactions, particularly the reaction between diazo compounds and alkynes, offer a powerful and highly regioselective method for constructing the pyrazole ring. This approach is noted for its atom economy and efficiency. In a typical [3+2] cycloaddition for pyrazole synthesis, a diazo compound reacts with an alkyne to directly form the pyrazole ring. The substituents on both the diazo compound and the alkyne dictate the final substitution pattern of the pyrazole product.
To generate a precursor for this compound, a potential strategy involves the cycloaddition of a bromo-substituted alkyne with a diazo compound carrying a formyl group equivalent. Alternatively, the pyrazole ring can be synthesized first, followed by sequential bromination and formylation.
Regioselective Bromination Techniques for Pyrazole Scaffolds
The introduction of a bromine atom specifically at the C4 position of the pyrazole ring is a critical transformation in the synthesis of this compound. Due to the electronic nature of the pyrazole ring, achieving high regioselectivity is essential to avoid the formation of undesired isomers.
Direct Bromination Strategies (e.g., using N-bromosuccinimide or elemental bromine)
Direct electrophilic bromination is a frequently employed method for introducing a bromine atom onto the pyrazole ring. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack, particularly when the pyrazole nitrogens are unsubstituted or protected.
N -Bromosuccinimide (NBS): NBS is a convenient and effective brominating agent that provides a low, steady concentration of bromine, which helps to control the reaction and enhance selectivity. The reaction is typically performed in solvents like chloroform (B151607) or acetic acid. The direct bromination of 1H-pyrazole-5-carbaldehyde with NBS can selectively yield this compound.
Elemental Bromine (Br₂): Elemental bromine is a more reactive brominating agent that can also be used for the direct bromination of pyrazoles. These reactions are often carried out in solvents such as acetic acid. Careful control of the reaction conditions is necessary to prevent over-bromination. The presence of an electron-withdrawing group, such as the carbaldehyde at the C5 position, helps to deactivate the ring and direct the bromination to the C4 position.
Indirect Bromination through Functional Group Transformations
Indirect methods for bromination involve the introduction of a functional group at the C4 position, which is subsequently converted to a bromine atom. This multi-step approach can provide excellent regioselectivity. A common strategy is a lithiation-bromination sequence. The pyrazole ring can be selectively deprotonated at the C4 position using a strong base like n-butyllithium, followed by quenching the resulting lithiated intermediate with an electrophilic bromine source, such as 1,2-dibromoethane, to introduce the bromine atom with high precision.
Methods for Formylation at the Pyrazole-5-Position
The introduction of the formyl (carbaldehyde) group at the C5 position of the pyrazole ring is the final key step in the synthesis of this compound.
A primary method for this transformation is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and N,N-dimethylformamide (DMF). The pyrazole substrate attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis of the intermediate yields the aldehyde. While this reaction often favors the C4 position in pyrazoles, the presence of a substituent at C4, such as a bromine atom, directs the formylation to the C5 position.
Alternative approaches include the oxidation of a C5-methyl or C5-hydroxymethyl group . A precursor such as 4-bromo-5-methylpyrazole can be oxidized to the aldehyde using reagents like selenium dioxide or manganese dioxide. Similarly, 4-bromo-1H-pyrazole-5-methanol can be oxidized to the aldehyde using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation.
Finally, the formyl group can be installed via the reduction of a C5-carboxylic acid derivative . A 4-bromo-1H-pyrazole-5-carboxylic acid can be converted to an acid chloride or ester and then selectively reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
Reaction Chemistry and Transformational Pathways of 4 Bromo 1h Pyrazole 5 Carbaldehyde
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C4 position of the pyrazole (B372694) ring is susceptible to displacement by various nucleophiles. This reactivity is fundamental to the derivatization of the pyrazole core, enabling the introduction of diverse functional groups.
The carbon-bromine bond in 4-bromo-1H-pyrazole-5-carbaldehyde can be targeted by nitrogen and sulfur-based nucleophiles to form new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The substitution of the bromine atom with nucleophiles such as amines and thiols is a common strategy for modifying the pyrazole scaffold. evitachem.com
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, have proven effective for the C-N bond formation with related 4-halopyrazole systems. researchgate.netnih.gov These reactions typically employ a palladium catalyst and a suitable phosphine ligand to facilitate the coupling between the bromo-pyrazole and an amine. While direct studies on this compound are specific, research on analogous compounds like 4-bromo-1-tritylpyrazole demonstrates the feasibility and general conditions for such transformations. For instance, the coupling of 4-bromo-1-tritylpyrazole with amines like piperidine and morpholine proceeds in moderate yields using a palladium catalyst. researchgate.net The aldehyde group at the C5 position may influence the reactivity and require optimization of reaction conditions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of a 4-Bromopyrazole Derivative
| Amine Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 60 | researchgate.net |
| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 67 | researchgate.net |
Halogen substitution on aromatic and heteroaromatic rings can proceed through several mechanisms. For electron-deficient rings, a common pathway is the nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the addition of the nucleophile to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. The electron-withdrawing nature of the two nitrogen atoms and the C5-aldehyde group in the pyrazole ring would facilitate this pathway by stabilizing the negative charge of the intermediate.
Alternatively, and more commonly for less activated systems or for forming C-N and C-C bonds, transition-metal-catalyzed reactions are employed. nih.gov The Buchwald-Hartwig amination, for example, proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in this cycle to promote the desired reaction steps and prevent side reactions.
Redox Chemistry of the Aldehyde Moiety
The aldehyde group at the C5 position is a key functional handle that can readily undergo both oxidation and reduction, providing access to pyrazole derivatives with different oxidation states at this position.
The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid. evitachem.com This transformation is a common step in the synthesis of more complex molecules and introduces a versatile functional group for further modifications, such as amide or ester formation. A variety of oxidizing agents can be employed for this purpose.
Potassium permanganate (B83412) (KMnO₄) in a suitable solvent system, such as a water-pyridine mixture, is a powerful and effective reagent for cleanly oxidizing pyrazole-4-carbaldehydes to their respective carboxylic acids in high yields. semanticscholar.orgresearchgate.net Other reagents, such as chromium trioxide, can also be used. evitachem.com More recently, catalytic methods have been developed, for instance, using vanadium catalysts in the presence of hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net Another approach involves the oxidation of the corresponding pyrazolyl-methanol precursor using pyridinium (B92312) chlorochromate (PCC). nih.gov This two-step process of reduction followed by oxidation provides an alternative route to the carboxylic acid.
Table 2: Reagents for the Oxidation of Pyrazole Aldehydes
| Oxidizing Agent/System | Typical Conditions | Product | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Water/Pyridine (B92270) | 4-Bromo-1H-pyrazole-5-carboxylic acid | evitachem.comsemanticscholar.org |
| Chromium Trioxide (CrO₃) | - | 4-Bromo-1H-pyrazole-5-carboxylic acid | evitachem.com |
| Vanadium Catalyst / H₂O₂ | - | Corresponding carboxylic acid | researchgate.net |
| Pyridinium Chlorochromate (PCC) | Oxidation of the intermediate alcohol | Corresponding aldehyde (can be further oxidized) | nih.gov |
The aldehyde group can be selectively reduced to a primary alcohol, (4-bromo-1H-pyrazol-5-yl)methanol. This reaction provides a route to another important synthetic intermediate. The resulting alcohol can be used in etherification or esterification reactions or as a precursor for other functional group transformations.
Standard reducing agents are highly effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes in the presence of other functional groups. evitachem.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be utilized, although it is less selective and requires anhydrous conditions. evitachem.comumich.edu
Table 3: Reagents for the Reduction of Pyrazole Aldehydes
| Reducing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent | (4-Bromo-1H-pyrazol-5-yl)methanol | evitachem.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent | (4-Bromo-1H-pyrazol-5-yl)methanol | evitachem.comumich.edu |
Cross-Coupling Reactions in this compound Derivatization
The presence of a bromine atom on the pyrazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. ktu.edu These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the C4 position. nih.gov
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the introduction of alkyl, alkenyl, or aryl groups.
Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted alkenylpyrazoles.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize alkynyl-substituted pyrazoles.
Negishi Coupling: Reaction involving an organozinc reagent to form C-C bonds. nih.gov
Stille Coupling: Reaction with an organostannane reagent.
The success of these reactions depends on the appropriate choice of catalyst, ligand, base, and solvent. The functionalization of 4-halopyrazoles through these methods is a well-established strategy for creating complex molecular architectures and libraries of compounds for various applications. researchgate.netktu.edu The aldehyde group is generally stable under many cross-coupling conditions, making this compound a versatile bifunctional building block.
Condensation and Cycloaddition Reactions involving the Aldehyde Group
The aldehyde functional group at the C5 position is a key site for a variety of chemical transformations, primarily through nucleophilic addition and subsequent condensation reactions.
The carbonyl carbon of the aldehyde is electrophilic and readily reacts with primary nitrogen nucleophiles to form new C=N double bonds, typically with the elimination of a water molecule. masterorganicchemistry.com
Imines (Schiff Bases): Reaction of this compound with primary amines (R-NH₂) under appropriate conditions (often with acid catalysis to facilitate dehydration) yields the corresponding imines. masterorganicchemistry.comrdd.edu.iqresearchgate.net The mechanism involves nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to produce the imine. libretexts.org
Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. rdd.edu.iqekb.egnih.gov This reaction proceeds via a similar mechanism to imine formation and is a common method for characterizing aldehydes.
Oximes: Reaction with hydroxylamine (H₂NOH) results in the formation of oximes. This transformation also follows the general condensation pathway.
These reactions are fundamental in extending the molecular framework of the parent pyrazole, providing intermediates for further synthetic manipulations or for the generation of compounds with specific biological or material properties.
The aldehyde group can react with molecules containing two nucleophilic sites (bifunctional nucleophiles) to construct new heterocyclic rings fused to or substituted on the pyrazole core. For example, the reaction of a pyrazole-4-carbaldehyde with 2-mercaptoacetic acid and various substituted aromatic amines has been used to synthesize pyrazolyl-thiazolidin-4-one derivatives. semanticscholar.org Similarly, reactions with compounds containing both an amine and a thiol or hydroxyl group can lead to the formation of thiazolidine or oxazolidine rings, respectively. These cyclization reactions significantly increase the structural complexity and offer pathways to novel polycyclic heterocyclic systems.
Electrophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. sydney.edu.au The reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The pyrazole ring is an electron-rich heterocycle and is generally susceptible to EAS. However, the reactivity and regioselectivity are strongly influenced by the substituents already present on the ring.
In this compound, the pyrazole ring is substituted with two electron-withdrawing groups: the bromo group and the carbaldehyde group. Both of these groups are deactivating, meaning they reduce the nucleophilicity of the pyrazole ring and make it less reactive towards electrophiles compared to unsubstituted pyrazole.
The only available position for substitution is C3. Given the deactivating nature of the existing substituents, forcing conditions would likely be required to achieve electrophilic substitution at this position. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com Due to the strongly deactivated nature of the ring in this specific compound, such reactions may be challenging and could result in low yields or require highly reactive electrophilic reagents.
Mechanistic Investigations of Key Transformations
The reaction chemistry of this compound is rich and varied, offering multiple pathways to complex molecular architectures. A deeper understanding of the underlying mechanisms of its key transformations is crucial for reaction optimization and the rational design of novel synthetic routes. This section delves into the mechanistic details of prominent reactions involving this versatile building block, drawing upon established principles of physical organic chemistry and findings from studies on related pyrazole systems.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The electron-deficient nature of the pyrazole ring, further accentuated by the electron-withdrawing aldehyde group, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence.
In the initial step, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrazole ring and onto the oxygen atom of the carbaldehyde group. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the aldehyde group at a position that allows for effective resonance stabilization of the negative charge is critical for the facility of this reaction.
While direct spectroscopic or computational studies on the Meisenheimer complex of this compound are not extensively documented in publicly available literature, the proposed mechanism is strongly supported by a vast body of evidence from analogous systems in aromatic and heteroaromatic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent powerful tools for the functionalization of this compound. These reactions proceed through a common catalytic cycle involving a palladium(0) active species.
General Catalytic Cycle:
Transmetalation (for Suzuki-Miyaura and related reactions): In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. Here, the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.
Migratory Insertion (for Heck reaction): In the Heck reaction, the palladium(II) intermediate coordinates to an alkene. This is followed by the migratory insertion of the pyrazole group into the carbon-carbon double bond of the alkene.
β-Hydride Elimination (for Heck reaction): Following migratory insertion in the Heck reaction, a β-hydride elimination step occurs, leading to the formation of the C-C coupled product and a palladium-hydride species.
Reductive Elimination: The final step in the catalytic cycle is reductive elimination. The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then enter another catalytic cycle.
The efficiency and outcome of these cross-coupling reactions are highly dependent on various factors, including the nature of the palladium catalyst, the ligands coordinated to the palladium center, the base used, and the reaction conditions. While specific mechanistic studies on this compound are limited, the general principles of these catalytic cycles are well-established and provide a robust framework for understanding its reactivity in these transformations.
Table of Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions:
| Mechanistic Step | Description | Key Intermediates | Reaction Type |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the pyrazole. | Pyrazolyl-Pd(II)-Br complex | All |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Di-organo-Pd(II) complex | Suzuki-Miyaura |
| Migratory Insertion | Insertion of an alkene into the Pd-C bond. | Alkyl-Pd(II) complex | Heck |
| β-Hydride Elimination | Elimination of a hydrogen atom from the β-carbon to form an alkene. | Pd(II)-Hydride complex | Heck |
| Reductive Elimination | Coupling of two organic groups from the Pd(II) center to form the final product and regenerate Pd(0). | Pd(0) complex | All |
Computational and Spectroscopic Insights
Modern computational chemistry provides powerful tools for elucidating reaction mechanisms, including the characterization of transition states and reaction intermediates. Density Functional Theory (DFT) calculations, for instance, can be employed to model the energetic profiles of reaction pathways, providing insights into the feasibility of proposed mechanisms. For the transformations of this compound, computational studies could help to:
Determine the activation energies for the formation of Meisenheimer complexes in SNAr reactions with various nucleophiles.
Model the geometries and energies of the intermediates and transition states in palladium-catalyzed cross-coupling cycles.
Predict the influence of substituents on the pyrazole ring on reaction rates and selectivity.
Spectroscopic techniques also play a vital role in mechanistic investigations. In-situ monitoring of reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide evidence for the formation of transient intermediates. For example, the appearance of new signals in the NMR spectrum during a reaction could indicate the formation of a reaction intermediate. While specific spectroscopic studies detailing the intermediates in reactions of this compound are not widely reported, these methods are principal tools for such mechanistic explorations.
The mechanistic understanding of the transformations of this compound is built upon a solid foundation of established chemical principles and is continually refined by modern analytical and computational techniques. Further dedicated studies on this specific molecule will undoubtedly provide more detailed insights into its rich and complex reactivity.
Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromo 1h Pyrazole 5 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 4-bromo-1H-pyrazole-5-carbaldehyde provides crucial information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton (H3), the aldehyde proton (-CHO), and the N-H proton of the pyrazole ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The aldehyde proton is characteristically found in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The pyrazole ring proton (H3) would also exhibit a specific chemical shift influenced by the adjacent nitrogen atoms and the bromine substituent. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde-H | 9.5 - 10.5 |
| Pyrazole-H3 | 7.5 - 8.5 |
| N-H | Variable (often broad) |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum, typically in the range of 180-200 ppm. The pyrazole ring carbons (C3, C4, and C5) will have chemical shifts determined by their substitution pattern. The carbon atom bonded to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The other two pyrazole carbons (C3 and C5) will also have characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 180 - 200 |
| C5 (pyrazole) | 135 - 145 |
| C3 (pyrazole) | 130 - 140 |
| C4 (pyrazole) | 105 - 115 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, it would help to confirm the connectivity within the pyrazole ring, although with only one ring proton, its application might be limited to observing long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H3 proton signal to the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton would show a correlation to the C5 carbon, and the H3 proton would show correlations to C4 and C5, thus confirming the substitution pattern on the pyrazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would display key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the pyrazole ring would appear as a broader band in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations, as well as C=C and C-N stretching vibrations of the pyrazole ring, would also be present in the fingerprint region of the spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1680 - 1700 |
| Pyrazole (N-H) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with a roughly 1:1 intensity ratio. This provides a clear indication of the presence of a single bromine atom in the molecule. Common fragmentation pathways could involve the loss of the aldehyde group (CHO), the bromine atom (Br), or other small neutral molecules.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.
A crystallographic study of this compound would reveal the planarity of the pyrazole ring and the conformation of the aldehyde group relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and the aldehyde oxygen atom, which dictate the packing of the molecules in the crystal lattice. These interactions can form dimers, chains, or more complex three-dimensional networks. mdpi.com For instance, related pyrazole structures have been shown to form various hydrogen-bonding motifs, including trimers and catemers. mdpi.com While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of a related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, demonstrates the utility of this technique in confirming molecular structure and understanding solid-state packing. univie.ac.atresearchgate.net
Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Studies
The electronic absorption spectrum of a molecule provides insights into the electronic transitions occurring upon the absorption of ultraviolet or visible light. For pyrazole derivatives, these absorptions are typically associated with π → π* and n → π* transitions within the aromatic pyrazole ring and any conjugated substituents.
Detailed Research Findings
Due to the absence of direct experimental data for this compound, this section will discuss the expected UV-Vis characteristics based on computational studies and experimental data from analogous pyrazole structures.
The core pyrazole ring itself exhibits absorption in the UV region. For instance, gas-phase UV absorption spectra of pyrazole show a maximal absorption cross-section at 203 nm. The introduction of substituents onto the pyrazole ring significantly influences the position and intensity of these absorption bands.
In the case of this compound, the presence of a bromine atom at the 4-position and a carbaldehyde (aldehyde) group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole. This is due to the extension of the conjugated π-system. The bromine atom, with its lone pairs of electrons, and the carbonyl group of the carbaldehyde can participate in resonance with the pyrazole ring, affecting the energy of the molecular orbitals involved in the electronic transitions.
Computational studies on similar pyrazole derivatives provide a framework for predicting the UV-Vis spectrum of this compound. For example, DFT calculations on various substituted pyrazoles have shown that the electronic transitions are influenced by the nature and position of the substituents. These calculations help in understanding the molecular orbital contributions to the observed electronic spectra.
A study on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, investigated its photophysical properties in different solvents. researchgate.net The study reported that the extinction coefficients and quantum yields varied with solvent polarity, indicating a sensitivity of the electronic structure to the environment. researchgate.net While this compound has a different substitution pattern and is a dihydropyrazole, the findings highlight the importance of solvent effects on the photophysical properties of pyrazole-carbaldehyde derivatives.
Theoretical calculations on other pyrazole derivatives have been used to correlate experimental and predicted absorption maxima. For instance, in a study on pyrazole azo dyes, the calculated maximum absorption bands were attributed to n → π* and/or π → π* electronic transitions of the chromophore. nih.gov
Given these precedents, it is reasonable to predict that this compound will exhibit characteristic absorption bands in the UV region, likely with contributions from both the pyrazole ring and the carbaldehyde group. The exact wavelengths and molar absorptivities, however, would need to be determined experimentally or through specific theoretical calculations for this particular molecule.
Data from Related Pyrazole Derivatives
To provide context, the following table summarizes UV-Vis absorption data for several pyrazole derivatives as reported in the literature. It is important to note that these are not the target compound but offer a comparative basis.
| Compound Name | Solvent | λmax (nm) | Notes |
| Pyrazole | Gas Phase | 203 | Maximal absorption cross section. |
| 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | DMSO | 356 | Emission spectrum recorded in a polar solvent. researchgate.net |
| 3-methyl-1H-pyrazole | - | 216 | Experimental wavelength for the chromophore. nih.gov |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane | 301 | Experimental UV-Vis absorption maximum. |
The photophysical studies of related compounds also suggest that this compound could exhibit interesting properties such as fluorescence, with the emission characteristics being dependent on the solvent environment. However, without experimental data, any discussion on quantum yields and excited-state dynamics remains speculative.
Computational Chemistry and Theoretical Modeling of 4 Bromo 1h Pyrazole 5 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of pyrazole (B372694) derivatives. asrjetsjournal.orgnih.gov These calculations allow for the prediction of molecular structure, vibrational frequencies, and electronic characteristics, offering a detailed view of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrazole derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to calculate the optimized structure, bond lengths, and bond angles. asrjetsjournal.orgderpharmachemica.com This process minimizes the energy of the molecule to find its ground-state conformation.
Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. asrjetsjournal.org These calculations predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the structure. The computed vibrational modes provide a detailed picture of the molecule's dynamic behavior, with specific frequencies corresponding to the stretching and bending of bonds, such as C=O, C-Br, N-H, and C-H, as well as pyrazole ring deformations. derpharmachemica.com While specific DFT studies on 4-bromo-1H-pyrazole-5-carbaldehyde are not extensively detailed in available literature, the methodology is well-established for analogous pyrazole carbaldehydes. asrjetsjournal.orgkfupm.edu.sa
Table 1: Predicted Vibrational Frequencies for a Representative Pyrazole Carbaldehyde Derivative This table is a representative example based on typical DFT calculations for pyrazole derivatives and does not represent experimentally verified data for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3450 |
| C-H stretch (pyrazole ring) | 3100 |
| C-H stretch (aldehyde) | 2850 |
| C=O stretch (aldehyde) | 1680 |
| C=N stretch (ring) | 1550 |
| C=C stretch (ring) | 1480 |
| N-N stretch (ring) | 1050 |
| C-Br stretch | 650 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of pyrazole molecules. asrjetsjournal.org These predictions are valuable for assigning signals in experimental spectra and confirming the chemical structure.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves analyzing the orientation of the aldehyde group relative to the pyrazole ring. Energy minimization studies, which are an integral part of both quantum chemical calculations and molecular dynamics, are used to identify the lowest energy (most stable) conformers. asrjetsjournal.org By mapping the potential energy surface as a function of specific dihedral angles, researchers can determine the energy barriers between different conformations and identify the most probable structures the molecule will adopt.
In Silico Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound can be predicted using descriptors derived from DFT calculations. asrjetsjournal.orgnih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Other reactivity descriptors include the Molecular Electrostatic Potential (MESP), which maps the charge distribution on the molecule's surface to identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. asrjetsjournal.org This is vital for predicting how the molecule will interact with other reagents. For this compound, the oxygen of the aldehyde group is expected to be a site of negative potential, while the hydrogen on the pyrazole nitrogen and the aldehyde proton would be regions of positive potential.
Table 2: Representative Global Reactivity Descriptors This table illustrates typical reactivity descriptors that would be calculated for this compound using DFT. The values are for illustrative purposes.
| Parameter | Description |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO; indicates chemical reactivity |
| Ionization Potential (I) | -E_HOMO; energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO; energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2; measure of electron-attracting power |
| Hardness (η) | (I - A) / 2; resistance to change in electron distribution |
| Softness (S) | 1 / (2η); reciprocal of hardness |
| Electrophilicity Index (ω) | χ² / (2η); measure of electrophilic power |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.comnih.gov This method is extensively used in drug discovery to screen for potential inhibitors of biological targets. Pyrazole derivatives are known to possess a wide range of biological activities, and docking studies are frequently performed to understand their mechanism of action. researchgate.netajpp.insemanticscholar.org
For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as a therapeutic agent. For example, pyrazoles have been docked into the active sites of targets like receptor tyrosine kinases, protein kinases, and cyclooxygenase (COX) enzymes. kfupm.edu.sanih.gov The docking process generates a binding score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ajpp.in While specific docking studies for this compound are not prominent in the literature, studies on similar pyrazole aldehydes demonstrate interactions with key amino acid residues in enzyme active sites. kfupm.edu.sanih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies specifically focused on derivatives of this compound are not extensively available in publicly accessible literature, the broader class of pyrazole derivatives has been the subject of numerous QSAR investigations. These studies aim to predict the biological activity of new derivatives and to elucidate the structural features essential for their therapeutic effects.
The general approach for QSAR modeling of pyrazole derivatives involves several key steps. Initially, a dataset of pyrazole compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or antimicrobial activity) is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
By employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical model is developed that relates the molecular descriptors to the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external sets of compounds.
For instance, QSAR studies on various pyrazole series have successfully identified key structural requirements for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ej-chem.orgnih.gov These models can reveal, for example, that the presence of a particular substituent at a specific position on the pyrazole ring, or a certain range of lipophilicity, is crucial for enhanced activity.
Although specific examples for this compound derivatives are not available, it is conceivable that QSAR models could be developed for its derivatives to explore their potential as, for instance, enzyme inhibitors or antimicrobial agents. Such a study would involve synthesizing a library of derivatives by modifying the aldehyde group or substituting the N-H proton of the pyrazole ring. The biological activities of these new compounds would then be determined and correlated with their structural properties using QSAR techniques. The insights gained from such a model would be invaluable for the rational design of novel and more potent therapeutic agents based on the this compound scaffold.
Mechanistic Insights into Biological Activities of 4 Bromo 1h Pyrazole 5 Carbaldehyde Derivatives
Investigation of Enzyme Inhibition Mechanisms
The interaction of 4-bromo-1H-pyrazole-5-carbaldehyde derivatives with various enzymes is a key aspect of their biological effects. These interactions can lead to the inhibition of enzymatic pathways, which in turn can have significant physiological consequences.
Xanthine (B1682287) Oxidase Inhibition and Reactive Oxygen Species Production
While direct studies on this compound are limited, research on related pyrazole (B372694) derivatives provides insights into their potential as xanthine oxidase (XO) inhibitors. XO is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and is associated with conditions like gout. Furthermore, the enzymatic activity of XO produces reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can contribute to oxidative stress and cellular damage. nih.gov
A study on a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives demonstrated their potential as non-purine inhibitors of xanthine oxidase. nih.gov Two compounds from this series, compound 2b and 2m, emerged as potent XO inhibitors. nih.gov The inhibition of XO by these pyrazole derivatives not only reduces the production of uric acid but also has implications for cancer therapy, as XO overexpression and the resultant ROS production are correlated with cancer progression. nih.gov The study found that these potent XO inhibitors also elevated ROS levels within cancer cells, suggesting a complex mechanism that could be harnessed for therapeutic benefit. nih.gov
Another investigation into pyrazolyl analogues containing a pyridine (B92270) nucleus revealed their promise as anticancer agents acting through xanthine oxidase inhibition. nih.gov One particular derivative demonstrated significant inhibitory activity against xanthine oxidase, which was correlated with its anticancer properties against a human colon cancer cell line. nih.gov
The general mechanism for some pyrazole derivatives suggests that they can occupy the active site of the xanthine oxidase enzyme, though they may not directly interact with the molybdenum center as some traditional inhibitors do. nih.gov This competitive or mixed-type inhibition hinders the substrate's access to the active site, thereby reducing the enzyme's catalytic activity. nih.gov
Enzyme Inhibition in Metabolic Pathways
Beyond xanthine oxidase, pyrazole derivatives have been investigated as inhibitors of other key enzymes in various metabolic pathways. The core pyrazole structure serves as a versatile scaffold for designing inhibitors that can target specific enzymes with high affinity and selectivity.
For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response. A study on pyrazole–pyridazine hybrids identified compounds with potent and selective COX-2 inhibitory activity. rsc.org This selectivity is a desirable trait in anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, pyrazole-based compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. nih.gov Inhibition of CDKs can halt the proliferation of cancer cells, making these enzymes an attractive target for anticancer drug development. nih.gov
The inhibitory potential of pyrazole derivatives extends to other enzyme families as well. For example, some have been found to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The ability of the pyrazole scaffold to be readily functionalized allows for the fine-tuning of its inhibitory activity against a wide range of enzymatic targets. nih.gov
Modulation of Receptor Interactions and Ligand Binding Mechanisms
The biological activities of this compound derivatives can also be attributed to their ability to interact with and modulate various cellular receptors. The pyrazole ring system can serve as a pharmacophore that facilitates binding to specific receptor sites, leading to either agonistic or antagonistic effects.
Research on deacylcortivazol-like pyrazole regioisomers has shed light on their interaction with the glucocorticoid receptor (GR). rsc.org These studies have shown that the pyrazole ring can fit into an expanded binding pocket of the GR, and substitutions on the pyrazole ring can significantly influence the ligand's potency and its effect on GR nuclear translocation. rsc.org This suggests that the pyrazole scaffold can be modified to create selective GR modulators with potentially improved therapeutic profiles. rsc.org
In the context of cancer therapy, pyrazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov By binding to the VEGFR-2 active site, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov
Furthermore, pyrazole-based compounds have been designed as antagonists for the 5-HT2B receptor, which is implicated in various physiological and pathological processes. google.com The ability of these derivatives to selectively bind to and block the activity of this receptor highlights the potential of the pyrazole scaffold in developing targeted therapies.
The following table summarizes the inhibitory activities of some pyrazole derivatives against various enzymes and receptors:
| Compound Class | Target | Activity | Reference |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Xanthine Oxidase | Potent Inhibition | nih.gov |
| Pyrazolyl analogues with pyridine nucleus | Xanthine Oxidase | Potent Inhibition | nih.gov |
| Pyrazole–pyridazine hybrids | COX-2 | Selective Inhibition | rsc.org |
| Pyrazole derivatives | Cyclin-Dependent Kinases (CDKs) | Inhibition | nih.gov |
| Deacylcortivazol-like pyrazole regioisomers | Glucocorticoid Receptor (GR) | Binding and Modulation | rsc.org |
| Pyrazole derivatives | VEGFR-2 | Inhibition | nih.gov |
| Pyrazole-3-carboxamide derivatives | 5-HT2B Receptor | Antagonist Activity | google.com |
Cellular Pathway Perturbations in Biological Systems
The interaction of this compound derivatives with enzymes and receptors can lead to significant perturbations in cellular pathways, ultimately resulting in specific biological outcomes such as apoptosis and cell cycle arrest.
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated the ability of pyrazole derivatives to induce apoptosis in cancer cells through various mechanisms.
One of the primary mechanisms involves the generation of reactive oxygen species (ROS). An accumulation of ROS can lead to oxidative stress, which in turn can trigger the intrinsic apoptotic pathway. A study on pyrazole derivatives in triple-negative breast cancer cells showed that these compounds induced apoptosis by increasing intracellular ROS levels, which was accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov
Another mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Some pyrazole derivatives have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and subsequent apoptosis.
Furthermore, pyrazole derivatives can induce apoptosis by activating death receptors on the cell surface, such as the TRAIL receptors. nih.gov This initiates the extrinsic apoptotic pathway, which also culminates in the activation of caspases.
Cell Cycle Arrest Analysis
In addition to inducing apoptosis, pyrazole derivatives can also exert their anticancer effects by causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The specific phase of the cell cycle at which arrest occurs can vary depending on the specific derivative and the cancer cell type.
Research has shown that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase. nih.govarabjchem.org This is often associated with the disruption of microtubule dynamics, which is essential for the proper formation of the mitotic spindle. mdpi.com Some pyrazole compounds have been found to bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to a block in the G2/M phase of the cell cycle. nih.gov
Other pyrazole derivatives have been reported to cause cell cycle arrest at the S phase or the G1 phase. nih.govnih.gov Arrest at the G1 phase can be mediated by the inhibition of cyclin-dependent kinases (CDKs) that control the G1/S transition. nih.gov By halting the cell cycle at these checkpoints, pyrazole derivatives can prevent cancer cells from replicating their DNA and dividing, thus controlling tumor growth.
The following table provides a summary of the cellular effects of some pyrazole derivatives:
| Compound Class | Effect | Mechanism | Reference |
| Pyrazole derivatives | Apoptosis | ROS generation, Caspase-3 activation | nih.gov |
| Pyrazole derivatives | Apoptosis | Modulation of Bcl-2 family proteins | nih.gov |
| Pyrazole derivatives | Apoptosis | Activation of TRAIL death receptors | nih.gov |
| Pyrazole derivatives | G2/M Cell Cycle Arrest | Tubulin polymerization inhibition | nih.govmdpi.com |
| N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide | G2/M Cell Cycle Arrest | Increased expression of cyclin A and B | arabjchem.org |
| Pyrazole derivatives | S Phase Cell Cycle Arrest | - | nih.gov |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | G1 Phase Cell Cycle Arrest | - | nih.gov |
Impact on Mitochondrial Membrane Potential
The mitochondrion is a critical organelle involved in cellular energy production and apoptosis, making it a key target for therapeutic agents. Certain derivatives of pyrazole have been shown to exert their biological effects by disrupting mitochondrial function. In the context of anthelmintic activity, specific pyrazole-5-carboxamide derivatives have been observed to significantly impair mitochondrial function in the parasitic nematode Haemonchus contortus. nih.gov Studies on exsheathed third-stage larvae (xL3s) revealed that exposure to these compounds led to a marked reduction in oxygen consumption. nih.gov This effect is consistent with the specific inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory electron transport chain, a crucial process for maintaining the mitochondrial membrane potential and generating ATP. nih.gov
Furthermore, in cancer cell studies, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). bldpharm.com An excessive amount of ROS can lead to mitochondrial damage, triggering the intrinsic apoptotic pathway, which is often characterized by a loss of mitochondrial membrane potential.
Alteration of miRNA Levels and Redox Sensors
The cellular redox state, a balance between oxidizing and reducing agents, is critical for normal cell function, and its disruption is implicated in many diseases. While direct evidence linking this compound derivatives to the alteration of specific microRNA (miRNA) levels is limited in the available scientific literature, their impact on the cellular redox environment is more clearly documented.
A significant mechanism of action for some pyrazole derivatives, particularly in anticancer and antimicrobial contexts, involves the generation of ROS. bldpharm.comevitachem.com For instance, certain pyrazole derivatives have demonstrated the ability to induce apoptosis in triple-negative breast cancer cells by increasing ROS levels. bldpharm.com This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress, cellular damage, and programmed cell death. bldpharm.com
In the realm of antibacterial action, pyrazole derivatives have been found to interfere with bacterial redox-sensing mechanisms. One reported mechanism is the inhibition of cystathionine (B15957) γ-lyase (CSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S). evitachem.com H₂S plays a role in protecting bacteria against oxidative stress. evitachem.com By inhibiting this enzyme, the derivatives render the bacteria more susceptible to oxidative damage. evitachem.com Another mechanism involves the regulation of the global transcriptional factor MgrA in Staphylococcus aureus, which is known to be an oxidation-sensing protein that controls virulence and antibiotic resistance. evitachem.com
Exploration of Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)
The pyrazole scaffold is a component of many compounds developed for their antimicrobial properties. evitachem.comorientjchem.org Derivatives have shown activity against both Gram-positive and Gram-negative bacteria by targeting various metabolic and regulatory pathways.
One of the key antibacterial mechanisms identified for pyrazole derivatives is the inhibition of DNA gyrase. evitachem.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and bacterial death. In silico studies have guided the synthesis of pyrazole derivatives predicted to be potent DNA gyrase inhibitors, which subsequently showed moderate to good antibacterial activity against several bacterial strains. evitachem.com
Another defined mechanism is the disruption of bacterial defenses against oxidative stress. Researchers have identified pyrazole derivatives that act as potent inhibitors of bacterial cystathionine γ-lyase (CSE). evitachem.com This enzyme is crucial for the production of hydrogen sulfide (H₂S), a molecule that helps protect bacteria from oxidative damage. evitachem.com By inhibiting CSE, these compounds increase the bacteria's vulnerability to oxidative stress, leading to cell death. For example, a pyrazole derivative was identified as a potent inhibitor of CSE in both S. aureus (SaCSE) and P. aeruginosa (PaCSE). evitachem.com
Additionally, certain pyrazole derivatives function as regulators of the global transcriptional factor MgrA in S. aureus. evitachem.com MgrA is a key protein that senses oxidative stress and regulates genes related to virulence and antibiotic resistance. evitachem.com By modulating this pathway, these compounds can disrupt the bacteria's ability to survive and cause infection. evitachem.com
Anticancer Activity and Target Identification
The development of pyrazole derivatives as anticancer agents is an active area of research, with numerous compounds evaluated for their potential against various cancer cell lines. nih.govnih.govnih.gov These derivatives have been shown to act through multiple mechanisms, often by targeting specific proteins involved in cancer cell growth, proliferation, and survival. nih.gov
A notable target for pyrazole derivatives is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. One study identified a novel pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) significantly lower than the standard drug doxorubicin. nih.gov
Other derivatives have been developed as dual inhibitors of key receptor tyrosine kinases. For example, certain 5-alkylated selanyl-1H-pyrazole derivatives were found to be potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . nih.gov The simultaneous inhibition of these two receptors, which are crucial for tumor growth, angiogenesis, and metastasis, explains the superior anticancer properties of these compounds against liver cancer (HepG2) cells. nih.gov
Some 1,5-diaryl pyrazole derivatives have been designed to target the cyclooxygenase-2 (COX-2) enzyme , which is overexpressed in many cancers and contributes to inflammation and tumor growth. nih.gov Two such compounds, T3 and T5, showed potent COX-2 inhibition and were active against A549 lung cancer and HepG2 liver cancer cell lines. nih.gov
The induction of apoptosis through the generation of Reactive Oxygen Species (ROS) is another identified anticancer mechanism. bldpharm.com A study on triple-negative breast cancer cells (MDA-MB-468) found that the pyrazole derivative 3f induced a significant, dose-dependent anti-proliferative response by triggering ROS production and subsequent activation of caspase 3, a key executioner of apoptosis. bldpharm.com
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Derivative Type | Molecular Target(s) | Cancer Cell Line | Finding | Reference |
|---|
Anti-inflammatory and Analgesic Mechanisms
The pyrazole structure is a cornerstone of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Many derivatives exhibit selective inhibition of COX-2 over COX-1. COX-2 is typically induced at sites of inflammation, while COX-1 is constitutively expressed and involved in maintaining gastric mucosal integrity. Selective COX-2 inhibitors are therefore sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. For example, the derivative FR140423 was found to be 150 times more selective for COX-2 than COX-1 and demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models, being two- to three-fold more potent than indomethacin. Similarly, novel 1,5-diaryl pyrazole derivatives T3 and T5 were developed as potent and selective COX-2 inhibitors. nih.gov
In addition to COX inhibition, some pyrazole derivatives may possess other analgesic mechanisms. The compound FR140423, besides being a selective COX-2 inhibitor, also produced an analgesic effect in the tail-flick test, which was blocked by the mu-opioid antagonist naloxone. This suggests a unique dual mechanism of action, combining peripheral anti-inflammatory effects with a central, morphine-like analgesic effect.
Antidepressant Activity and Serotonin (B10506) Transporter Interaction Studies
Recent research has explored pyrazole and its dihydro-derivative, pyrazoline, as promising scaffolds for the development of novel antidepressant agents. mdpi.comnih.govnih.gov Depression is often associated with reduced levels of key neurotransmitters like serotonin. nih.gov
One major therapeutic strategy is the inhibition of Monoamine Oxidase A (MAO-A) , an enzyme that degrades neurotransmitters. Several studies have highlighted pyrazoline-containing molecules as potential and selective MAO-A inhibitors, which would increase the synaptic availability of neurotransmitters. nih.gov
Another key target is the serotonin transporter (SERT) . Selective serotonin reuptake inhibitors (SSRIs) block SERT, increasing serotonin levels in the brain. nih.gov Research into novel pyrazole derivatives has been conducted with the goal of designing new SSRIs. nih.gov In one study, a series of new pyrazole carbaldehyde derivatives were synthesized and evaluated using in silico molecular docking to analyze their interactions with receptors relevant to antidepressant activity. nih.gov The results indicated that the synthesized compounds have the potential for antidepressant action. nih.gov
Further studies have synthesized and evaluated thiophene-based pyrazoline derivatives for antidepressant activity using established animal models like the forced swim test (FST) and tail suspension test (TST). The compound 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide (TTg) significantly reduced immobility time in these tests, indicating a potent antidepressant-like effect.
Table 2: Antidepressant Mechanisms of Pyrazole/Pyrazoline Derivatives
| Derivative Class | Proposed Mechanism | Key Finding | Reference |
|---|
Anthelmintic Activity and Mechanism of Action
Helminth infections in livestock, caused by parasitic nematodes like Haemonchus contortus, lead to significant economic losses. The pyrazole scaffold has been successfully exploited to develop potent anthelmintic agents. nih.govnih.govbldpharm.com
Phenotypic screening of small molecule libraries against H. contortus identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as highly potent compounds. bldpharm.com The primary mechanism of action involves the inhibition of larval motility and development . nih.govbldpharm.com Compounds were identified that could inhibit the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar concentrations, demonstrating their high potency. bldpharm.com
The molecular basis for this activity has been linked to the disruption of the parasite's energy metabolism. Studies have shown that active pyrazole-5-carboxamide compounds cause a significant reduction in the oxygen consumption of the parasite larvae. nih.gov This effect was consistent with the specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.gov By disrupting this critical energy-producing pathway, the compounds effectively starve the parasite of the energy required for essential functions like motility and development, leading to paralysis and death. nih.gov
Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization
SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations would systematically modify different parts of the molecule to identify key structural features responsible for eliciting a desired pharmacological response. While specific, comprehensive SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, we can extrapolate potential SAR trends based on studies of other pyrazole-based compounds. researchgate.netresearchgate.netjapsonline.com
The core this compound scaffold presents several points for chemical modification: the pyrazole ring itself (specifically the N1 position), the bromine atom at the C4 position, and the carbaldehyde group at the C5 position.
Modifications at the N1-position of the Pyrazole Ring:
Alkylation, arylation, or introduction of heterocyclic moieties at the N1 position can significantly impact the compound's steric and electronic properties, thereby influencing its binding affinity to biological targets. For instance, the introduction of a substituted phenyl ring can lead to various interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein.
Illustrative SAR Table for N1-Substituted Derivatives
| Compound ID | N1-Substituent | Modification | Predicted Impact on Activity |
| A-1 | -H | Parent scaffold | Baseline activity |
| A-2 | -CH₃ | Small alkyl group | May increase lipophilicity |
| A-3 | -C₆H₅ | Phenyl group | Potential for π-π stacking interactions |
| A-4 | -C₆H₄-Cl (para) | Electron-withdrawing group | May enhance binding affinity |
| A-5 | -C₆H₄-OCH₃ (para) | Electron-donating group | Could alter electronic distribution |
Modifications of the C5-Carbaldehyde Group:
Illustrative SAR Table for C5-Modified Derivatives
| Compound ID | C5-Modification | Functional Group | Predicted Impact on Activity |
| B-1 | -CHO | Aldehyde | Parent functionality |
| B-2 | -CH=N-C₆H₅ | Schiff Base | Increased lipophilicity, potential for new interactions |
| B-3 | -CH=N-NH-C(=S)NH₂ | Thiosemicarbazone | Potential for metal chelation and enhanced biological activity |
| B-4 | -CH₂OH | Alcohol | Increased polarity, hydrogen bond donor/acceptor |
In one specific example, the compound 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde was synthesized and characterized. nih.gov However, it was found to be inactive in an anticancer screening, highlighting that not all modifications will lead to a desired biological effect and underscoring the importance of systematic SAR studies. nih.gov
Pharmacokinetic Prediction and Toxicity Assessment for Biological Applications (in silico)
In silico methods are invaluable tools in modern drug discovery, allowing for the early-stage prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.netnih.govresearchgate.net These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, thereby reducing the time and cost of drug development.
For derivatives of this compound, a comprehensive in silico ADMET assessment would involve the evaluation of several key parameters.
Drug-Likeness and Physicochemical Properties:
A primary step is to assess the "drug-likeness" of the derivatives, often using guidelines such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:
A molecular weight of ≤ 500 Daltons
A logP (lipophilicity) value of ≤ 5
≤ 5 hydrogen bond donors
≤ 10 hydrogen bond acceptors
The parent compound, this compound, has a molecular weight of 174.98 g/mol , which is well within the acceptable range. nih.gov Its derivatives, depending on the nature of the substituents, would need to be evaluated to ensure they remain within these drug-like chemical spaces.
Pharmacokinetic Parameters (ADME):
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential would be predicted. Good oral absorption is a key factor for many drugs.
Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are crucial. High plasma protein binding can reduce the free concentration of the drug, while BBB penetration is essential for drugs targeting the central nervous system.
Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes would be assessed. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.
Excretion: Predictions related to the route and rate of elimination would be considered.
Toxicity Assessment:
A range of in silico toxicity predictions would be performed to identify potential safety concerns early in the discovery process. These include:
Mutagenicity (Ames test): To assess the potential for the compound to cause genetic mutations.
Carcinogenicity: To predict the likelihood of causing cancer.
Hepatotoxicity: To evaluate the potential for liver damage. nih.gov
Cardiotoxicity (hERG inhibition): To assess the risk of cardiac arrhythmias.
Skin Sensitization: To predict the potential for causing allergic contact dermatitis.
Illustrative In Silico ADMET Prediction Table for a Hypothetical Derivative (e.g., N1-phenyl-4-bromo-1H-pyrazole-5-carbaldehyde)
| Parameter | Predicted Value/Outcome | Implication |
| Molecular Weight | ~251 g/mol | Compliant with Lipinski's Rule |
| logP | ~2.5 | Good lipophilicity for absorption |
| Human Intestinal Absorption | High | Likely good oral bioavailability |
| BBB Permeability | Low | Unlikely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Hepatotoxicity | Possible | Further in vitro testing required |
It is crucial to note that these in silico predictions are theoretical and require experimental validation. nih.gov Nevertheless, they provide a valuable framework for prioritizing compounds for further synthesis and biological testing, ultimately guiding the optimization of this compound derivatives towards safe and effective pharmacological agents.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
4-bromo-1H-pyrazole-5-carbaldehyde is a valuable building block in heterocyclic chemistry due to the dual reactivity conferred by its functional groups. The aldehyde group serves as a key electrophilic site, enabling a variety of condensation and cyclization reactions, while the bromo group provides a handle for substitution or cross-coupling reactions. This allows for the strategic introduction of diverse functionalities and the construction of more complex molecular scaffolds.
The pyrazole (B372694) core itself is a privileged structure in medicinal chemistry, and this compound provides a gateway to a wide array of pyrazole-based derivatives. The aldehyde can be readily transformed into other functional groups; for instance, it can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic utility. evitachem.com The bromine atom can be substituted by various nucleophiles, such as amines or thiols, or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to elaborate the pyrazole ring with a wide range of substituents, thereby tuning the electronic and steric properties of the final molecules. evitachem.com
Synthesis of Complex Pyrazole-Fused Systems
Pyrazole-4-carbaldehydes are well-established precursors for the synthesis of various pyrazole-fused heterocyclic systems. semanticscholar.org These reactions typically involve the condensation of the aldehyde group with a suitably functionalized reaction partner, followed by an intramolecular cyclization to form a new ring fused to the pyrazole core. While specific examples detailing the use of this compound are not abundant, the reactivity of analogous pyrazole-4-carbaldehydes provides a clear indication of its potential in this area.
For instance, pyrazole-4-carbaldehydes are known to react with compounds containing active methylene groups in the presence of a base to form fused systems such as pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. semanticscholar.org The presence of the bromine atom at the 4-position of the pyrazole ring in this compound offers a distinct advantage, as it remains intact during these cyclization processes and is available for subsequent functionalization of the fused heterocyclic product. This allows for the late-stage diversification of complex scaffolds, a highly desirable feature in combinatorial chemistry and drug discovery.
Table 1: Examples of Pyrazole-Fused Systems Synthesized from Pyrazole-4-carbaldehydes
| Fused System | Reagents/Conditions | Reference |
| Pyrazolo[3,4-b]pyridines | Active methylene compounds, base | semanticscholar.org |
| Pyrazolo[3,4-d]pyridazines | Hydrazine derivatives | semanticscholar.org |
| Pyrazolo[3,4-e]indolizines | Methylene active nitriles, ZnCl2 | semanticscholar.org |
Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. Pyrazole-4-carbaldehydes have been successfully employed in MCRs to generate diverse heterocyclic libraries. mdpi.com
For example, pyrazole-4-carbaldehydes can serve as the aldehyde component in well-known MCRs such as the Biginelli, Hantzsch, Ugi, and Passerini reactions. researchgate.neteurekaselect.com In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative bearing a 4-bromopyrazole moiety. researchgate.netacs.org The products of these reactions are often highly functionalized and possess significant molecular diversity, making them valuable for high-throughput screening in drug discovery programs.
Development of Ligands for Metal Catalysis
While direct applications of this compound in the development of ligands for metal catalysis are not extensively documented, its structure suggests significant potential. Pyrazole-containing compounds are known to act as effective ligands for a variety of transition metals, owing to the coordinating ability of the nitrogen atoms in the pyrazole ring.
The aldehyde and bromo functionalities of this compound provide convenient points for modification to create more complex ligand architectures. For instance, the aldehyde can be converted into an imine through condensation with a primary amine, or into an amino alcohol via reductive amination. These new functional groups can introduce additional coordination sites. The bromine atom can be used in cross-coupling reactions to attach other coordinating moieties. This allows for the synthesis of bidentate, tridentate, or even polydentate ligands with tailored steric and electronic properties for specific catalytic applications.
Intermediate in the Synthesis of Agrochemicals
The pyrazole ring is a key structural motif in a number of commercially successful agrochemicals, including insecticides, herbicides, and fungicides. nih.gov The functional group array of this compound makes it a plausible intermediate in the synthesis of such compounds.
For example, the phenylpyrazole insecticide fipronil and its analogues feature a substituted pyrazole core. The synthesis of these complex molecules often involves the construction of a functionalized pyrazole ring, and intermediates like this compound could be valuable in this context. Furthermore, certain pyrazole derivatives are known to act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to herbicidal activity. The synthesis of these PPO inhibitors often involves the use of halogenated pyrazole precursors.
Emerging Research Directions and Future Perspectives for 4 Bromo 1h Pyrazole 5 Carbaldehyde
Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 4-bromo-1H-pyrazole-5-carbaldehyde and its derivatives is a cornerstone of ongoing research. Traditional methods often involve multi-step processes with moderate yields. semanticscholar.org Current research is focused on overcoming these limitations through innovative approaches.
One promising direction is the use of one-pot multicomponent reactions, which can significantly streamline the synthesis process. mdpi.commdpi.com For instance, the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine (B178648), presents a rapid and general method for accessing pyrazole (B372694) cores. mdpi.comorganic-chemistry.org Photocatalyzed reactions are also gaining traction, offering a greener alternative to traditional methods. A notable example is the use of an organic photocatalyst like eosin (B541160) Y under green LED irradiation for the synthesis of pyrazoles. acs.org
Another key area of development is the regioselective functionalization of the pyrazole ring. mdpi.com Metal-free oxidative thio- or selenocyanation mediated by hypervalent iodine reagents represents a recent advancement in this area, allowing for the direct introduction of functional groups at the C4 position. beilstein-journals.org Furthermore, the use of novel catalysts, such as metal-oxo-clusters and nano-catalysts, is being explored to enhance reaction rates and yields under mild conditions. mdpi.comvisnav.injchemlett.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Key Features | Advantages | Representative Catalyst/Reagent |
| Traditional Condensation | Reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.comjetir.org | Well-established, versatile. | Acid or base catalysts. |
| Vilsmeier-Haack Reaction | Formylation of hydrazones. semanticscholar.orgresearchgate.net | Direct introduction of the carbaldehyde group. | POCl₃/DMF. semanticscholar.orgresearchgate.net |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps without isolating intermediates. mdpi.commdpi.com | Increased efficiency, reduced waste. | Various, including ionic liquids. mdpi.com |
| Photocatalysis | Use of light to drive chemical reactions. acs.org | Green and sustainable. acs.org | Eosin Y, Iridium complexes. acs.org |
| Nano-catalysis | Employment of nano-sized catalysts. visnav.injchemlett.com | High surface area, enhanced reactivity. | Nano-ZnO, Mesoporous SiO₂-Al₂O₃. mdpi.comjchemlett.com |
Advanced Spectroscopic and Imaging Techniques for in situ Mechanistic Analysis
Understanding the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. Advanced spectroscopic and imaging techniques are playing an increasingly important role in providing real-time insights into these processes.
In situ spectroscopic methods, such as NMR and IR spectroscopy, allow researchers to monitor the formation of intermediates and byproducts as the reaction progresses. nih.govresearchgate.net This information is invaluable for elucidating reaction pathways and identifying rate-limiting steps. For example, mechanistic studies on pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles have utilized kinetic analysis to understand the role of the oxidant and the reaction intermediates. nih.govrsc.org
Computational techniques, particularly Density Functional Theory (DFT) calculations, are being used in conjunction with experimental data to model reaction pathways and predict the reactivity of different pyrazole derivatives. researchgate.net These theoretical studies can provide a deeper understanding of the electronic and steric factors that govern reaction outcomes.
Expanded Scope of Mechanistic Biological Research and Target Validation
Pyrazole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govnih.govnih.gov this compound serves as a key precursor for the synthesis of a wide range of biologically active molecules. umich.edu
Future research in this area will likely focus on the detailed mechanistic investigation of these biological effects and the identification of specific molecular targets. The aldehyde group of this compound is particularly interesting as it can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target enzymes or receptors.
The development of pyrazole-based compounds as inhibitors of specific enzymes, such as those involved in inflammatory pathways or cancer cell proliferation, is a major area of interest. nih.gov For instance, pyrazole derivatives have been investigated as inhibitors of VEGFR-2 tyrosine kinase and for their ability to disrupt cancer cell signaling pathways. nih.gov The synthesis of new derivatives and their screening against a panel of biological targets will continue to be a fruitful area of research.
Integration with Materials Science for Functional Material Development
The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for applications in materials science. chemscene.com The presence of the bromine atom in this compound allows for its incorporation into larger molecular architectures through cross-coupling reactions, opening up possibilities for the creation of novel functional materials.
Research is emerging in the use of pyrazole-containing compounds in the development of organic electronics, such as organic field-effect transistors (OFETs) and luminescent materials. chemscene.comrsc.org The ability of pyrazole derivatives to self-assemble into ordered structures is also being explored for the creation of functional thin films and other nanomaterials. researchgate.net
Exploration in Supramolecular Chemistry and Self-Assembly
The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent building block for supramolecular chemistry. nih.govnih.gov The self-assembly of pyrazole derivatives through hydrogen bonding can lead to the formation of various well-defined structures, including dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net
The bromine atom in this compound can also participate in halogen bonding, another important non-covalent interaction that can be used to direct the self-assembly of molecules. nih.govresearchgate.net The interplay of hydrogen and halogen bonding can lead to the formation of complex and functional supramolecular architectures. nih.gov
Recent research has demonstrated the use of pyrazole-based motifs in the design of supramolecular polymers, where the self-assembly process can be controlled to form different types of aggregates with distinct photophysical properties. rsc.org The aldehyde group can also be used to form dynamic covalent bonds, further expanding the possibilities for creating complex and responsive supramolecular systems.
Table 2: Supramolecular Assemblies of Pyrazole Derivatives
| Assembly Type | Driving Interaction(s) | Potential Application | Reference |
| Dimers, Trimers, Tetramers | N-H···N Hydrogen Bonding | Crystal Engineering | nih.govresearchgate.net |
| Infinite Chains (Catemer) | N-H···N Hydrogen Bonding | Liquid Crystals | nih.govresearchgate.net |
| Halogen-Bonded Networks | C-Br···N/O Halogen Bonding | Functional Materials | nih.govresearchgate.net |
| Supramolecular Polymers | Hydrogen Bonding, π-π stacking | Sensing, Optoelectronics | rsc.org |
Sustainable Synthesis Approaches and Green Chemistry Principles in Bromopyrazole Carbaldehyde Production
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. jetir.orgthieme-connect.com This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and reused. jetir.orgthieme-connect.com
Solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation are also being explored to improve the efficiency and sustainability of pyrazole synthesis. mdpi.commdpi.com For example, the synthesis of pyrazoles has been successfully carried out in aqueous media, often with the aid of surfactants or phase-transfer catalysts. thieme-connect.com The use of amino acids as catalysts represents another green approach to pyrazole synthesis. researchgate.net
The development of sustainable methods for the production of this compound is crucial for its long-term viability as a key chemical intermediate. Future research will likely focus on integrating these green chemistry principles into industrial-scale production processes.
Q & A
Q. Q1. What are the most common synthetic routes for 4-bromo-1H-pyrazole-5-carbaldehyde, and how can reaction yields be optimized?
The compound is typically synthesized via bromination of pyrazole precursors or aldehyde functionalization. For example, a two-step method involves reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formaldehyde under alkaline conditions to introduce the aldehyde group . Yield optimization requires precise control of reaction temperature (e.g., 120°C for cyclization steps) and stoichiometric ratios of reagents like phosphorus oxychloride. Purity is enhanced using column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
Advanced Reactivity Studies
Q. Q2. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at the 4-position activates the pyrazole ring for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of biaryl or heteroaryl derivatives. For instance, palladium-catalyzed coupling with arylboronic acids proceeds efficiently in tetrahydrofuran (THF) at 80°C, with yields exceeding 70% when using Pd(PPh₃)₄ as a catalyst . Competing side reactions (e.g., aldehyde oxidation) are minimized by inert atmosphere conditions .
Crystallographic Analysis
Q. Q3. What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with ORTEP-3 for visualizing thermal ellipsoids and Mercury CSD 2.0 for analyzing packing patterns . For example, a derivative (3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) was resolved with an R factor of 0.036, confirming the aldehyde group's planar geometry .
Spectroscopic Characterization
Q. Q4. How can NMR and IR spectroscopy distinguish between keto-enol tautomers in this compound derivatives?
¹H NMR signals at δ 9.8–10.2 ppm confirm the aldehyde proton, while enolic protons appear as broad singlets near δ 12–14 ppm. IR stretches at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H) further differentiate tautomers. For example, in DMSO-d₆, the title compound exhibits a sharp aldehyde peak at δ 10.1 ppm and no enolic proton, indicating predominant keto form .
Stability and Handling
Q. Q5. What are the critical storage conditions to prevent decomposition of this compound?
The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Decomposition occurs above 180°C (melting point: 178–180°C), releasing bromine vapors. Use cold traps during sublimation and avoid prolonged exposure to polar aprotic solvents like DMSO, which can promote aldol condensation .
Advanced Pharmacological Applications
Q. Q6. What strategies are employed to evaluate the bioactivity of this compound-derived compounds?
Derivatives are screened for antimicrobial activity via broth microdilution assays (MIC values against S. aureus and E. coli) or anti-inflammatory effects via COX-2 inhibition assays. For example, oxadiazole derivatives show IC₅₀ values <10 µM in COX-2 inhibition, attributed to the electron-withdrawing bromine enhancing binding affinity .
Analytical Method Development
Q. Q7. How can HPLC-MS methods be optimized for quantifying trace impurities in this compound?
Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Electrospray ionization (ESI+) in MRM mode detects impurities like de-brominated byproducts (m/z 127.03 → 95.01). Limit of quantification (LOQ) reaches 0.1 ppm with a retention time of 6.2 min .
Computational Modeling
Q. Q8. Which DFT functionals are suitable for predicting the electronic properties of this compound?
B3LYP/6-311+G(d,p) accurately calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting nucleophilic sites at the aldehyde oxygen. Solvent effects (e.g., DMSO) are modeled using the PCM approach, showing a 0.3 eV reduction in bandgap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
